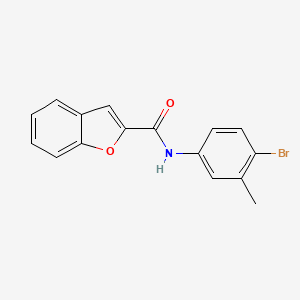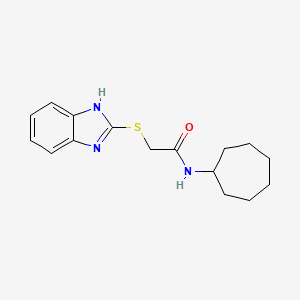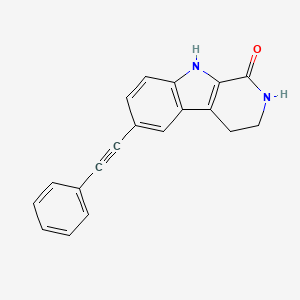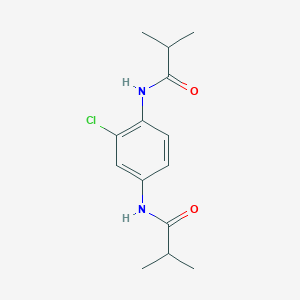
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a chemical compound commonly referred to as CPP. CPP is a unique molecule with a wide range of applications in scientific research.
Wirkmechanismus
CPP works by forming covalent bonds with the target molecule, resulting in the formation of a crosslinked network. This network stabilizes the target molecule, preventing it from denaturation or degradation. The crosslinking process is reversible, allowing for the target molecule to be released back into solution.
Biochemical and Physiological Effects
CPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been shown to have no effect on cell viability or proliferation. Additionally, CPP has been shown to be stable under a wide range of conditions, including high temperatures and pH.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP is its versatility. It can be used to crosslink a wide range of molecules, including proteins, peptides, and nucleic acids. Additionally, CPP is easy to synthesize and purify, making it a cost-effective option for scientific research.
One limitation of CPP is its specificity. It forms covalent bonds with any molecule containing primary amines, which can result in non-specific crosslinking. Additionally, CPP can only be used for in vitro experiments, as it cannot penetrate cell membranes.
Zukünftige Richtungen
CPP has a wide range of potential applications in scientific research. One area of future research could be the development of CPP-based sensors for the detection of biomolecules. Additionally, CPP could be used as a tool for the study of protein-protein interactions. Finally, the development of CPP-based drug delivery systems could be explored, as CPP has been shown to have minimal toxicity and high stability.
Conclusion
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a unique compound with a wide range of applications in scientific research. Its versatility and ease of synthesis make it a cost-effective option for crosslinking a wide range of molecules. While CPP has some limitations, its potential for future research is promising.
Synthesemethoden
CPP is synthesized through a multi-step process that involves the reaction of 2-chloro-1,4-phenylenediamine with 2-methylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified through recrystallization, yielding CPP as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for proteins, peptides, and nucleic acids. CPP has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, CPP has been used as a chiral selector in chromatography.
Eigenschaften
IUPAC Name |
N-[3-chloro-4-(2-methylpropanoylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8(2)13(18)16-10-5-6-12(11(15)7-10)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVHVZNSBKEXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
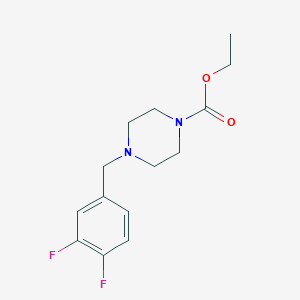

![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

